molecular formula C8H13ClN4 B12114146 N'4'-sec-Butyl-6-chloro-pyrimidine-4,5-diamine CAS No. 195252-58-5

N'4'-sec-Butyl-6-chloro-pyrimidine-4,5-diamine

Cat. No.: B12114146
CAS No.: 195252-58-5
M. Wt: 200.67 g/mol
InChI Key: AOIZXMOMDCRHTJ-UHFFFAOYSA-N
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Description

N’4’-sec-Butyl-6-chloro-pyrimidine-4,5-diamine is a chemical compound with the molecular formula C8H13ClN4. It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine. Pyrimidine derivatives are known for their wide range of biological activities and applications in medicinal chemistry .

Preparation Methods

The synthesis of N’4’-sec-Butyl-6-chloro-pyrimidine-4,5-diamine typically involves the reaction of 6-chloro-4,5-diaminopyrimidine with sec-butylamine under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the mixture is heated to reflux for several hours to ensure complete reaction .

Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include additional purification steps such as recrystallization or chromatography to obtain the desired product in high purity .

Mechanism of Action

The mechanism of action of N’4’-sec-Butyl-6-chloro-pyrimidine-4,5-diamine involves its interaction with specific molecular targets in biological systems. The compound can inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets depend on the specific application and the structure of the compound .

Comparison with Similar Compounds

N’4’-sec-Butyl-6-chloro-pyrimidine-4,5-diamine can be compared with other pyrimidine derivatives such as:

These comparisons highlight the uniqueness of N’4’-sec-Butyl-6-chloro-pyrimidine-4,5-diamine in terms of its specific substituents and resulting properties.

Properties

CAS No.

195252-58-5

Molecular Formula

C8H13ClN4

Molecular Weight

200.67 g/mol

IUPAC Name

4-N-butan-2-yl-6-chloropyrimidine-4,5-diamine

InChI

InChI=1S/C8H13ClN4/c1-3-5(2)13-8-6(10)7(9)11-4-12-8/h4-5H,3,10H2,1-2H3,(H,11,12,13)

InChI Key

AOIZXMOMDCRHTJ-UHFFFAOYSA-N

Canonical SMILES

CCC(C)NC1=C(C(=NC=N1)Cl)N

Origin of Product

United States

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